

In Vitro Characterization of VTP50469: A Technical Overview

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Compound of Interest

Compound Name: VTP50469
Cat. No.: B10824408

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Abstract

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver for the maintenance of a leukemogenic gene expression program in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias.[4][5] In vitro studies have demonstrated that **VTP50469** effectively disrupts the Menin-MLL complex, leading to the suppression of MLL-fusion target gene expression, cell differentiation, and apoptosis in MLL-r leukemia cell lines.[6][7] This document provides a comprehensive overview of the in vitro characterization of **VTP50469**, including its biochemical potency, cellular activity, and mechanism of action, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Biochemical Activity

VTP50469 is a highly potent inhibitor of the Menin-MLL interaction, as determined by cell-free biochemical assays.[1]

Compound	Target	Assay Type	Ki
VTP50469	Menin-MLL Interaction	Cell-free assay	104 pM[1][2][7]

Cellular Activity: Proliferation Inhibition

VTP50469 demonstrates potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements, while exhibiting minimal effects on cell lines with wild-type MLL.[8] The half-maximal inhibitory concentration (IC50) values were determined in various cell lines as summarized below.

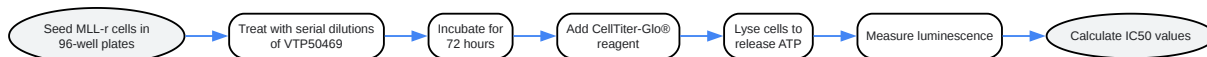
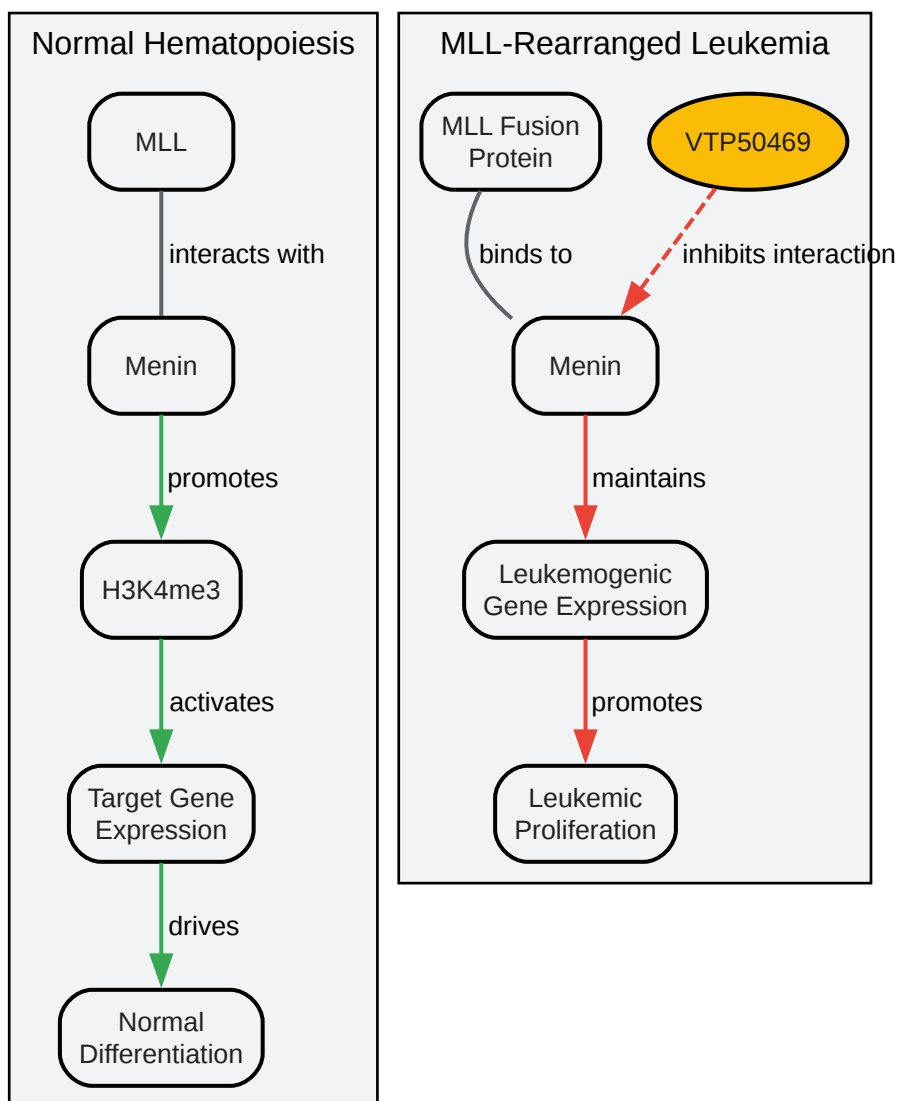
Cell Line	Subtype	MLL Status	IC50 (nM)
AML			
MOLM13	AML	MLL-AF9	13[2][3]
THP1	AML	MLL-AF9	37[2][3]
NOMO1	AML	MLL-AF9	30[2][3]
ML2	AML	MLL-AF6	16[2][3]
EOL1	AML	MLL-AF9	20[2][3]
MV4;11	AML	MLL-AF4	17[2][3]
ALL			
KOPN8	B-ALL	MLL-AF4	15[2][3]
HB11;19	B-ALL	MLL-ENL	36[2][3]
SEMK2	B-ALL	MLL-AF4	27[2][3]
RS4;11	B-ALL	MLL-AF4	25[2][3]
Murine			
MLL-AF9	AML	MLL-AF9	15[2][3]
Ewing Sarcoma			
Various	Ewing Sarcoma	Wild-Type MLL	> 3000[9][10]

Mechanism of Action

VTP50469 acts by disrupting the critical interaction between Menin and the MLL fusion protein. This disruption leads to a cascade of downstream events that ultimately result in the inhibition of leukemic cell growth.

Signaling Pathway

The binding of **VTP50469** to Menin prevents its association with the MLL fusion protein on the chromatin. This leads to the displacement of the MLL-fusion complex from target gene promoters, resulting in the downregulation of key leukemogenic genes such as HOXA9 and MEIS1.[6] The subsequent changes in gene expression induce cell cycle arrest, differentiation, and ultimately, apoptosis.[2][6]





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